

experimental protocols using 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole

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Compound of Interest

Compound Name:	5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
CAS No.:	119223-01-7
Cat. No.:	B180204

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<-3a_3a_2>### Application Notes & Protocols for **5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole**: A Versatile Electrophilic Probe and Synthetic Building Block

Abstract

This document provides a comprehensive technical guide for the utilization of **5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole**, a reactive heterocyclic compound with significant potential in drug discovery and chemical biology. The guide details its physicochemical properties, outlines protocols for its application as both a synthetic intermediate and a covalent probe for biological systems, and establishes rigorous analytical procedures for characterization. Due to the electrophilic nature of the chloromethyl group, this compound is a potent alkylating agent, necessitating strict adherence to the described safety protocols. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for exploring the utility of this versatile molecule.

Introduction: The Scientific Context

The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This five-membered heterocycle is found in a range of approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The introduction of a cyclopropyl group at the 3-position can enhance metabolic stability and introduce conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.

The key feature of **5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole** is the chloromethyl group at the 5-position. This functional group imparts a strong electrophilic character to the adjacent methylene carbon, rendering the molecule a potent alkylating agent capable of reacting with a variety of nucleophiles. This reactivity is the cornerstone of its utility, enabling two primary applications explored in this guide:

- **Covalent Probe Chemistry:** The ability to form stable covalent bonds with nucleophilic residues in proteins (e.g., cysteine, histidine, lysine) makes this compound a valuable tool for identifying and validating drug targets, mapping binding sites, and developing targeted covalent inhibitors.[5][6]
- **Synthetic Intermediate:** The chloride is an excellent leaving group, facilitating nucleophilic substitution reactions to generate diverse libraries of 3-cyclopropyl-1,2,4-oxadiazole derivatives for structure-activity relationship (SAR) studies.[7][8]

This guide provides the foundational knowledge and detailed protocols to empower researchers to effectively and safely harness the chemical potential of this reactive building block.

Physicochemical & Safety Data

Accurate characterization and safe handling are paramount when working with reactive electrophiles. The following data has been compiled from reliable chemical data sources.

Compound Properties

Property	Value	Source
IUPAC Name	5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole	ChemSpider
CAS Number	1241933-22-1	ChemSpider
Molecular Formula	C ₆ H ₇ ClN ₂ O	PubChem
Molecular Weight	158.59 g/mol	PubChem
Appearance	White to off-white solid (predicted)	---
Boiling Point	228.3±35.0 °C (predicted)	ChemSpider
LogP	1.45 (predicted)	PubChem

Safety & Handling

5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole is a potent alkylating agent and should be handled with extreme caution.[9] Alkylating agents are often toxic, mutagenic, and carcinogenic.[9] All manipulations should be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE):

- Gloves: Nitrile or neoprene gloves are required. Inspect for tears before use and change frequently.[10]
- Eye Protection: Chemical safety goggles with side shields are mandatory.[10]
- Lab Coat: A full-length lab coat should be worn and kept fastened.[10]

Exposure & Spill Procedures:

- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][12] Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

- Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not use combustible materials.

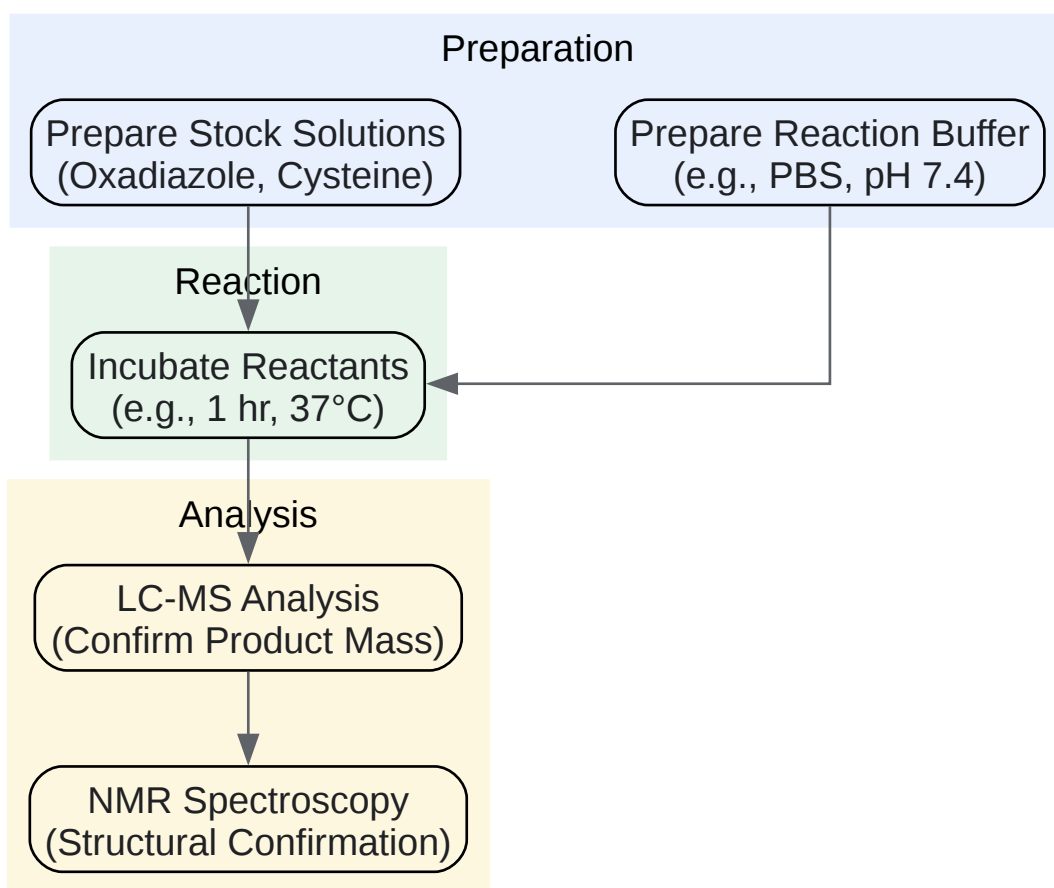
Application I: Covalent Labeling of a Model Nucleophile

This protocol demonstrates the utility of **5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole** as a covalent probe by reacting it with the thiol-containing amino acid, L-cysteine. Cysteine residues are among the most nucleophilic amino acid side chains in proteins and are frequently targeted in covalent drug design.^[13]

Scientific Rationale

The sulfur atom of the cysteine thiol is a soft nucleophile that readily attacks the electrophilic carbon of the chloromethyl group via a standard S_N2 mechanism. This results in the displacement of the chloride ion and the formation of a stable thioether bond, covalently linking the oxadiazole moiety to the cysteine molecule.^[14] This reaction serves as a facile model for the covalent modification of cysteine residues within a protein active site.^{[15][16]}

Workflow Diagram



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Caption: Workflow for the covalent labeling of L-cysteine.

Detailed Experimental Protocol

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole** in anhydrous Dimethyl Sulfoxide (DMSO).
 - Prepare a 10 mM stock solution of L-cysteine in degassed Phosphate-Buffered Saline (PBS), pH 7.4. Prepare this solution fresh immediately before use to minimize oxidation.
- Reaction Setup:
 - In a 1.5 mL microcentrifuge tube, add 500 μ L of the L-cysteine stock solution.

- To this, add 50 μL of the **5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole** stock solution (achieving a final concentration of approximately 1 mM for the oxadiazole and 9 mM for cysteine).
- Gently vortex the mixture for 5 seconds.
- Incubation:
 - Incubate the reaction mixture in a heat block or water bath at 37°C for 1 hour.
- Analysis:
 - LC-MS: Dilute a 10 μL aliquot of the reaction mixture 1:100 in a water/acetonitrile mixture containing 0.1% formic acid. Analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product by identifying its molecular weight (Expected $[\text{M}+\text{H}]^+ = 242.08$).
 - NMR: For structural confirmation, the product can be purified from the reaction mixture using reverse-phase HPLC and lyophilized. The resulting solid can be dissolved in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6) for ^1H and ^{13}C NMR analysis.[17][18]

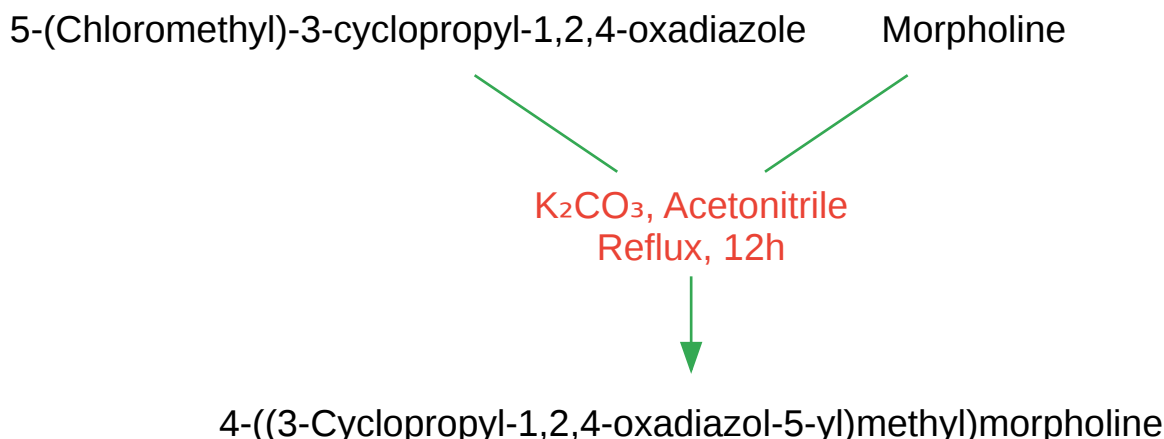
Application II: Synthesis of a Derivative Library

The chloromethyl group serves as a versatile synthetic handle for generating a library of analogs. This protocol describes a general method for displacing the chloride with a secondary amine, morpholine, as a representative nucleophile.

Scientific Rationale

This reaction is a classic nucleophilic substitution where the nitrogen atom of morpholine acts as the nucleophile.[8] The reaction is typically performed in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the HCl that is generated.[19] This prevents the protonation of the amine nucleophile, which would render it unreactive. Acetonitrile is a common solvent choice due to its polar aprotic nature, which effectively solvates the reactants without interfering in the reaction.

Reaction Scheme Diagram



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Caption: Synthesis of a morpholine derivative via nucleophilic substitution.

Detailed Experimental Protocol

- Reaction Setup:
 - To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole** (1.0 eq).
 - Dissolve the starting material in acetonitrile (to a concentration of approximately 0.3 M).
 - Add potassium carbonate (K_2CO_3) (2.0 eq) to the flask.
 - Add morpholine (1.5 eq) to the stirring suspension.
- Reaction Execution:
 - Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours.
 - Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[8]
[17]
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.

- Filter the solid K_2CO_3 and wash with a small amount of acetonitrile.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterization:
 - Confirm the structure and purity of the final product using standard analytical techniques, including 1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][18]

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the parent compound and any synthesized derivatives.[20][21]

Technique	Protocol Summary	Expected Observations
¹ H NMR	Dissolve 5-10 mg of sample in ~0.6 mL of a deuterated solvent (e.g., CDCl ₃ , DMSO-d ₆).	For the parent compound, expect a characteristic singlet for the chloromethyl protons (-CH ₂ Cl) around δ 4.5-5.0 ppm. The cyclopropyl protons will appear as multiplets in the upfield region (δ 0.8-1.5 ppm). [18]
¹³ C NMR	Use the same sample as for ¹ H NMR.	For the parent compound, expect characteristic signals for the oxadiazole ring carbons around δ 160-175 ppm. The chloromethyl carbon will appear around δ 35-45 ppm. [18]
LC-MS	Use a C18 reverse-phase column with a mobile phase gradient of acetonitrile in water (with 0.1% formic acid).	Provides retention time and mass-to-charge ratio (m/z) to confirm molecular weight and assess purity.[18]
FTIR	Analyze a small amount of solid sample using a KBr pellet or an ATR accessory.	Expect characteristic vibrational bands for C=N, N-O, and C-O stretching within the oxadiazole ring, typically in the 1500-1650 cm ⁻¹ and 1000-1300 cm ⁻¹ regions.

Conclusion

5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole is a high-potential chemical tool for researchers in drug discovery and chemical biology. Its defined reactivity as an electrophile allows for its strategic use in both covalent probe studies and as a foundational scaffold for medicinal chemistry exploration. The protocols detailed in this guide provide a validated starting point for these applications. The causality behind the experimental choices—from the selection

of basic conditions in substitution reactions to the use of model nucleophiles for covalent labeling—is grounded in fundamental principles of organic reactivity. By adhering to these self-validating protocols and the stringent safety precautions outlined, researchers can confidently and productively integrate this compound into their research programs.

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